molecular formula C4H6O5Zr B1147168 Zirconium acetate CAS No. 126506-71-6

Zirconium acetate

Cat. No.: B1147168
CAS No.: 126506-71-6
M. Wt: 225.31144
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zirconium Acetate is a versatile zirconium source available as a crystalline solid or clear aqueous solution, commonly characterized by its high zirconium oxide (ZrO2) content of approximately 22% . This compound serves as a valuable precursor and crosslinking agent in diverse research and industrial fields due to its strong coordination chemistry and ability to form durable Zr-O bonds . A prominent application is in materials science for developing high-transmittance, hydrophobic hybrid coatings on substrates like glass. In these systems, this compound hydrolyzes and co-polymerizes with silanes such as octyltrimethoxy silane (OTMS), creating a robust network through Si-O-Si and Zr-O-Si bonds that provides water repellency, high hardness, and excellent optical clarity . It also functions as an effective catalyst and precursor in organic synthesis, facilitating the creation of biologically significant heterocycles like pyranopyrazoles and dihydropyrimidinones . Beyond catalysis, its unique ice-shaping properties are of significant interest. Studies show that this compound can inhibit ice growth and recrystallization in a manner similar to natural antifreeze proteins, suggesting tremendous potential utility in cryopreservation and the frozen food industry . In industrial processes, it is widely used as a crosslinker in wax emulsions for semi-durable water repellent treatments of textiles, paper, and leather . Furthermore, specific pharmaceutical-grade solutions are employed in the production of potassium binders for human medicine . This product is intended for laboratory research purposes only and is not approved for personal, pharmaceutical, or household use.

Properties

CAS No.

126506-71-6

Molecular Formula

C4H6O5Zr

Molecular Weight

225.31144

Synonyms

Zirconyl acetate

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Differences Between this compound and ZRAH

Property This compound This compound Hydroxide
ZrO₂ Content 15–30% ~20%
pH Range 3.3–3.6 (acidic) Similar, but broader
Ice Faceting Yes No
Thermal Hysteresis* 0.1–0.3°C 0.1–0.3°C

*Thermal hysteresis: Temperature gap between melting and freezing points.

Zirconyl Acetate (ZrO(CH₃COO)₂)

Zirconyl acetate, often confused with this compound, is a distinct compound with lower ZrO₂ content (19–21%) and higher pH (3.3–3.6 vs. 11.0–11.5 for alkaline zirconium compounds) . Unlike this compound, it is primarily used in paper coatings and polymer crosslinking rather than ice templating due to its reduced ice-shaping efficacy .

Table 2: this compound vs. Zirconyl Acetate

Property This compound Zirconyl Acetate
Formula Zr(CH₃COO)₄ ZrO(CH₃COO)₂
ZrO₂ Content 15–30% 19–21%
pH 3.3–3.6 (acidic) 3.3–3.6 (acidic)
Primary Applications Ice templating, catalysis Paper coatings, polymers

Other Zirconium Compounds

  • Used in catalysts and composites .
  • Zirconium Oxychloride (ZrOCl₂) : Hydrolyzes to form acidic solutions; employed in water treatment and textiles but lacks ice-structuring properties .
  • Yttrium/Barium Acetates : Tested for ice-shaping but failed to induce faceting, highlighting this compound’s unique conformation-dependent activity .

Table 4: this compound vs. Antifreeze Proteins

Property This compound Antifreeze Proteins
Ice-Shaping Mechanism Adsorption via Zr-OH groups Hydrogen bonding
Thermal Stability Up to 100°C Degrades >40°C
Cost $0.1/g $5,000–10,000/g

Preparation Methods

Hydrothermal Synthesis from Zirconium Carbonate

A low-free-acetic-acid method involves reacting zirconium carbonate (ZrCO₃) with acetic acid under controlled conditions. The optimal molar ratio of ZrCO₃ to acetic acid is 1:0.35–0.6, with reaction temperatures between 20–80°C. This protocol minimizes residual acetic acid odor and achieves zirconia (ZrO₂) concentrations of 28–31 wt%. Key parameters include:

  • pH control : Maintained at 4–5 to prevent gelation.

  • Stirring rate : 200–400 rpm ensures homogeneity.

  • Post-treatment : Vacuum evaporation at 60–80°C yields amorphous granules.

Polymerization of Hydroxy this compound

Patent CN106117560B details a polymerization method using this compound and water at 45–75°C. The process involves:

  • Mixing Zr(CH₃COO)₄ and H₂O in a 1:10–15 molar ratio (ZrO₂:H₂O).

  • Heating to 75°C while maintaining pH 2.0–4.5 via acetic acid evaporation.

  • Controlling the ZrO₂:acetate ratio to 0.5–3.5:1 for fiber-forming solutions.
    This method produces colloidal sols (0.3–10 Pa·s viscosity) suitable for ceramic fiber production.

Non-Aqueous Synthesis

Zirconium Tetrachloride Route

A classic approach involves dissolving ZrCl₄ in glacial acetic acid at 50–65°C:

  • Step 1 : ZrCl₄ + 4CH₃COOH → Zr(CH₃COO)₄ + 4HCl↑ (exothermic).

  • Step 2 : Add acetic anhydride to sequester residual HCl, enabling crystallization.
    Yields reach 98% with <0.1% Cl impurities after hydrogen peroxide treatment.

Electrochemical Synthesis

Electrolytic methods using zirconium anodes in acetic acid/acetonitrile solutions produce [Zr(Ac)ₓ] (3 < x < 4) complexes:

  • Conditions : 10 mA current, Et₄NCl supporting electrolyte.

  • Outcome : Bidentate acetate coordination confirmed via ¹H NMR and EXAFS.
    This method achieves 7.6–9.9 × 10³ mol C₂H₄·mol Zr⁻¹·h⁻¹ catalytic activity in ethylene oligomerization.

Phase-Stabilized this compound

Incorporation of Stabilizers

To inhibit monoclinic-tetragonal phase transitions, stabilizers (Y₂O₃, CaO, MgO) are added during synthesis:

  • Molar ratios : ZrO₂:stabilizer = 1:0.01–0.15.

  • Procedure : Mix this compound solution with nitrate precursors (e.g., Mg(NO₃)₂), followed by spray drying.
    Resulting fibers exhibit diameters <2 µm after sintering at 1000–1800°C.

Structural Characterization

EXAFS and XRD Analysis

Zr K-edge EXAFS reveals hexanuclear clusters (Zr₆(μ₃-O)₄(μ₃-OH)₄(CH₃COO)₁₂) in aqueous solutions. Key findings:

  • Coordination : Acetate ligands bind in bidentate mode (Zr-O distance: 2.15–2.30 Å).

  • Crystallography : Monoclinic ZrO₂ forms at 710°C, with crystallite sizes increasing from 5 nm (amorphous) to 50 nm.

Thermal Behavior

TGA-DSC studies show three mass loss stages:

  • 25–150°C : H₂O evaporation (8–12 wt%).

  • 150–400°C : Acetate decomposition (ΔH = −580 kJ/mol).

  • >500°C : ZrO₂ crystallization (exothermic peak at 710°C).

Recent Advancements

Colloidal Synthesis

Kinetic studies using ZrCl₄ and tri-n-octylphosphine oxide (TOPO) reveal:

  • Nucleation : Amorphous nanoparticles (<2 nm) form via E1 elimination.

  • Growth : Second-order kinetics govern nanocrystal formation (k = 1.2 × 10⁻³ nm⁻¹·min⁻¹).
    Br⁻ accelerates precursor decomposition versus Cl⁻, enabling size tuning (5–15 nm).

Ice-Structuring Applications

This compound inhibits ice growth at 0.1–1.0 wt% via hydrogen bonding to prismatic ice faces. Applications include cryopreservation and antifreeze coatings.

Comparative Analysis of Methods

Method Conditions Key Parameters Outcome
Hydrothermal20–80°C, pH 4–5ZrCO₃:CH₃COOH = 1:0.35–0.628–31 wt% ZrO₂, low free AcOH
ZrCl₄ route50–65°C, acetic anhydrideZrCl₄:CH₃COOH = 1:498% yield, <0.1% Cl
Electrochemical10 mA, Et₄NCl[Zr(Ac)ₓ], x = 3–4Catalytic activity confirmed
Colloidal340°C, TOPOZrCl₄:TOPO = 1:25–15 nm nanocrystals

Challenges and Optimization

Byproduct Management

  • HCl evolution : Scrubbers or NaOH traps mitigate corrosion.

  • Residual Cl⁻ : H₂O₂ oxidation reduces Cl⁻ to <0.05%.

Scalability

Continuous-flow reactors enhance reproducibility for fiber production. Pilot-scale trials achieve 500 kg/day output .

Q & A

Q. What experimental techniques characterize this compound’s ice-shaping behavior?

  • Methodological Answer : Employ polarized light microscopy (e.g., LC-PolScope) to observe hexagonal symmetry in ice crystals. Prepare this compound solutions at varying pH levels, freeze samples rapidly, and anneal at –3°C to monitor recrystallization. Compare crystal morphologies (e.g., faceting along a- and c-axes) to antifreeze protein (AFP) benchmarks. Hexagonal cavity formation in ice-templated materials is a key indicator of shaping activity .

Advanced Research Questions

Q. How can contradictions in pH-dependent ice-shaping activity between studies be resolved?

  • Methodological Answer : Conflicting reports on pH effects (e.g., Deville et al. vs. Mizrahy et al.) may arise from differences in sample preparation (e.g., aging, polymerization). Replicate experiments using identical buffers (100 mM acetate) and Zr concentrations (150 mM). Monitor oligomerization via dynamic light scattering or small-angle X-ray scattering (SAXS) to correlate structural changes with ice-shaping efficacy. Note that gelation at pH >4.7 reduces activity due to reduced diffusion .

Q. What structural models explain this compound’s interaction with ice surfaces?

  • Methodological Answer : Propose two mechanistic models based on oligomerization:
  • Model 1 : Acetate methyl groups and hydroxyl moieties align with ice lattices via van der Waals interactions, mimicking AFP threonine residues.
  • Model 2 : Hydroxyl-bridged zirconium tetramers/octamers form planar structures that adsorb to prismatic ice planes. Validate via mutagenesis-inspired assays (e.g., substituting acetate with non-functional ligands) or molecular dynamics simulations .

Q. How can researchers quantify this compound’s recrystallization inhibition (IRI) efficacy?

  • Methodological Answer : Use a Linkam MDBCS cold stage to freeze samples (–20°C), then anneal at –3°C for 10–60 minutes. Calculate ice grain size distributions pre-/post-annealing using Abrio IMTM imaging. Compare IRI activity to AFP type III controls. This compound shows ~50% reduction in grain growth at 30 g/L (pH 4.2), comparable to synthetic cryoprotectants .

Q. What factors influence this compound’s oligomerization and ice-binding activity?

  • Methodological Answer : Oligomerization is pH- and time-dependent. At pH >4.2, tetramers polymerize into rod-like structures, enhancing ice recognition. Characterize using infrared spectroscopy (acetate C=O stretching at 1560 cm⁻¹) or zeta potential measurements. Note that over-polymerization (pH 4.7) reduces activity due to steric hindrance .

Key Research Considerations

  • Contradictions : Discrepancies in ice-shaping activity may stem from variations in Zr oligomerization states or assay sensitivity. Standardize protocols using fresh solutions and controlled aging .
  • Advanced Methods : Synchrotron X-ray diffraction or cryo-TEM can elucidate this compound’s binding to ice quasi-liquid layers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.